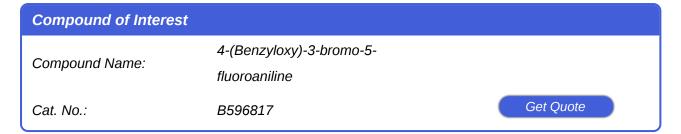


Physical and chemical properties of 4-(Benzyloxy)-3-bromo-5-fluoroaniline

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In-Depth Technical Guide: 4-(Benzyloxy)-3-bromo-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-bromo-5-fluoroaniline is a substituted aromatic amine of interest in medicinal chemistry and materials science. Its unique combination of a benzyloxy group, a bromine atom, and a fluorine atom on the aniline scaffold presents a versatile platform for the synthesis of more complex molecules. The electron-donating and -withdrawing substituents influence the compound's reactivity and potential biological activity. This guide provides a summary of its known physical and chemical properties. Due to the limited availability of public data for this specific molecule, information from closely related analogs is included to provide a more comprehensive overview.

Core Physical and Chemical Properties

Quantitative data for **4-(Benzyloxy)-3-bromo-5-fluoroaniline** is not widely available in public literature. The following table summarizes the available information and includes data for related compounds to provide context.



Property	4-(Benzyloxy)-3- bromo-5- fluoroaniline	4-Bromo-3- fluoroaniline (Analog)	4-Benzyloxyaniline (Analog)
CAS Number	1215206-01-1	656-65-5	6373-46-2
Molecular Formula	C13H11BrFNO	C ₆ H ₅ BrFN	C13H13NO
Molecular Weight	296.14 g/mol	190.01 g/mol	199.25 g/mol
Melting Point	Data not available	72-73 °C	Data not available
Boiling Point	Data not available	65-68 °C	Data not available
Solubility	Data not available	Data not available	Data not available
Appearance	Data not available	White to gray to brown powder/crystal	Data not available

Spectroscopic Data

Detailed experimental spectroscopic data for **4-(Benzyloxy)-3-bromo-5-fluoroaniline** is not publicly available. However, based on its structure, the following spectral characteristics can be anticipated:

- ¹H NMR: Protons on the aniline and benzyl rings would appear in the aromatic region (typically 6.5-7.5 ppm). The benzylic protons (CH₂) would likely present as a singlet around 5.0 ppm. The amine (NH₂) protons would appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.
- ¹³C NMR: The spectrum would show 13 distinct carbon signals corresponding to the aromatic and benzylic carbons. The carbon attached to the fluorine atom would exhibit a large coupling constant (¹J C-F).
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a characteristic feature.



• Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C-O stretching for the ether linkage (around 1200-1250 cm⁻¹), and C-Br and C-F stretching vibrations in the fingerprint region.

Chemical Reactivity and Synthesis

The reactivity of **4-(Benzyloxy)-3-bromo-5-fluoroaniline** is dictated by its functional groups: the nucleophilic aniline, the aromatic rings susceptible to electrophilic substitution, and the carbon-halogen bonds.

General Reactivity:

- Aniline Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
- Aromatic Rings: The aniline ring is highly activated towards electrophilic substitution. The
 positions ortho and para to the amino group are the most reactive. The benzyloxy group is
 also an activating, ortho-para directing group.
- Halogen Atoms: The bromine and fluorine atoms are deactivating groups for electrophilic aromatic substitution but are ortho-para directing. They can potentially participate in crosscoupling reactions.

Plausible Synthetic Route:

A specific, detailed experimental protocol for the synthesis of **4-(Benzyloxy)-3-bromo-5-fluoroaniline** is not readily available in the literature. However, a plausible synthetic route can be conceptualized starting from a commercially available precursor like 3-bromo-5-fluoroaniline.

Plausible synthetic workflow for **4-(Benzyloxy)-3-bromo-5-fluoroaniline**.

Experimental Protocol (Hypothetical):

Protection of the Amine Group: The amino group of 3-bromo-5-fluoroaniline would first be
protected, for example, by acetylation with acetic anhydride, to prevent side reactions in
subsequent steps.



- Introduction of the Hydroxyl Group: A hydroxyl group could be introduced at the 4-position. This is a challenging transformation and might require a multi-step sequence, such as nitration followed by reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the phenol.
- Benzylation: The resulting phenolic intermediate would then be reacted with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to form the benzyl ether.
- Deprotection: Finally, the protecting group on the aniline nitrogen would be removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the target compound, 4-(Benzyloxy)-3-bromo-5-fluoroaniline.

Potential Applications and Signaling Pathways

There is no specific information in the public domain regarding the involvement of **4-** (Benzyloxy)-3-bromo-5-fluoroaniline in any signaling pathways or its specific biological activities. However, the benzyloxyaniline scaffold is present in a number of biologically active molecules. For instance, some benzyloxyaniline derivatives have been investigated for their potential as anticancer and antiprotozoal agents. The presence of halogen atoms can often enhance the biological activity and pharmacokinetic properties of drug candidates. Therefore, this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

Safety Information

Based on the hazard statements for the parent compound, **4-(Benzyloxy)-3-bromo-5-fluoroaniline** is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-(Benzyloxy)-3-bromo-5-fluoroaniline is a chemical intermediate with potential for use in the development of new pharmaceuticals and functional materials. While specific experimental data for this compound is limited, its chemical behavior can be inferred from the properties of







its constituent functional groups and related analogs. Further research is needed to fully characterize its physical, chemical, and biological properties. This guide provides a foundational understanding for researchers interested in exploring the potential of this molecule.

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